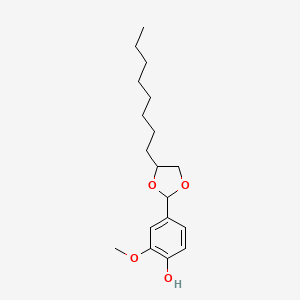
2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol is an organic compound with a complex structure that includes a methoxy group, a phenol group, and a dioxolane ring substituted with an octyl chain
Méthodes De Préparation
The synthesis of 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of vanillin with an appropriate dioxolane derivative under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the phenolic hydroxyl group of vanillin and the dioxolane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pH, and the use of catalysts .
Analyse Des Réactions Chimiques
2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Applications De Recherche Scientifique
2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dioxolane ring can stabilize reactive intermediates. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol include:
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Differing by the substitution of an octyl chain with a methyl group, this compound has different physical and chemical properties.
Vanillin derivatives: Compounds like vanillin propylene glycol acetal share structural similarities but differ in their functional groups and applications
Propriétés
Numéro CAS |
917603-55-5 |
|---|---|
Formule moléculaire |
C18H28O4 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-methoxy-4-(4-octyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-15-13-21-18(22-15)14-10-11-16(19)17(12-14)20-2/h10-12,15,18-19H,3-9,13H2,1-2H3 |
Clé InChI |
VKXJEUXIZPXYHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


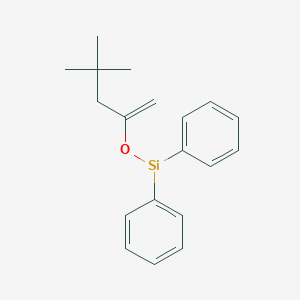
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
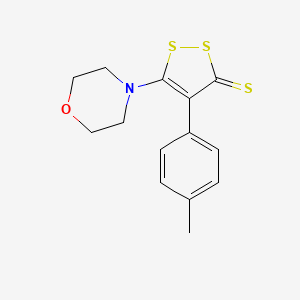
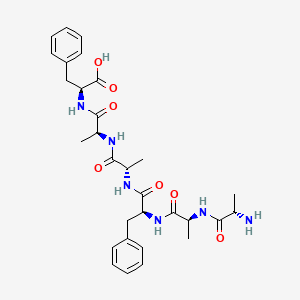
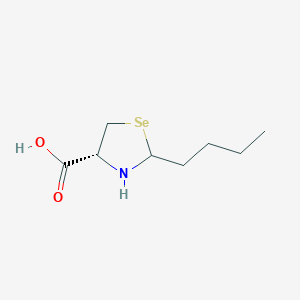


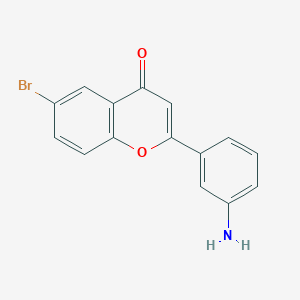
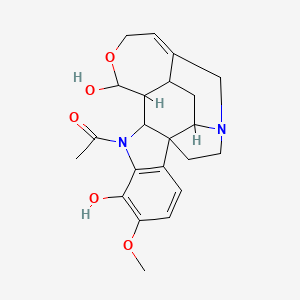
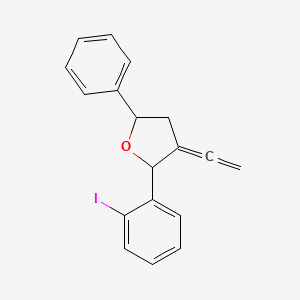
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
